![molecular formula C17H14ClF3N4O2S B2390279 7-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797875-56-9](/img/structure/B2390279.png)
7-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, a sulfonyl group, and a trifluoromethyl group attached to a chlorinated phenyl ring. These groups are common in many pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, the sulfonyl group, and the trifluoromethyl group on the phenyl ring. The presence of these groups would likely influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating sulfonyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and can influence the compound’s polarity, solubility, and stability .Applications De Recherche Scientifique
Analgesic Potential
The compound has been found to have potential analgesic properties. A series of derivatives of this compound were synthesized and tested for their analgesic efficacy using the Hot Plate Method. Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .
Anti-Inflammatory Activities
The compound could potentially be used as a modifier of allergic and inflammatory responses. Existing studies have used derivatives with anti-tumor and anti-inflammatory activities as novel allergic and inflammatory responses modifiers .
3. Treatment of Skin Diseases and Cancer The compound could potentially be used in the treatment of skin diseases and cancer. It has been studied as a potential retinoic acid (RA)-metabolizing enzymes inhibitor .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include the compound , have been used in the agrochemical industry for the protection of crops from pests .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Pain Management
The compound could potentially be used in pain management. The meningeal blood vessels and dura are pain sensitive and innervated by peripheral sensory trigeminal nerves, producing this neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
11-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4O2S/c1-10-6-16-22-8-11-9-24(5-4-15(11)25(16)23-10)28(26,27)12-2-3-14(18)13(7-12)17(19,20)21/h2-3,6-8H,4-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYSZQYIFKQYFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)C=NC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)

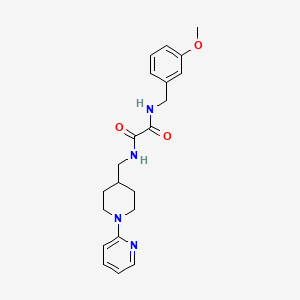
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2390200.png)

![tert-butyl 2-{1-[2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetate](/img/structure/B2390204.png)
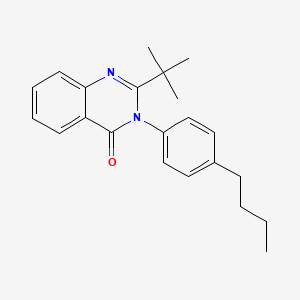
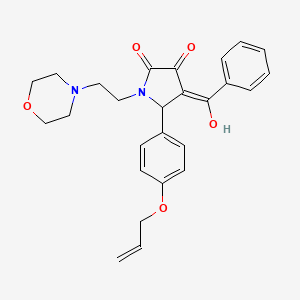
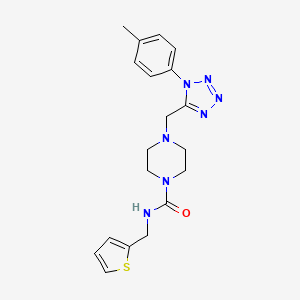
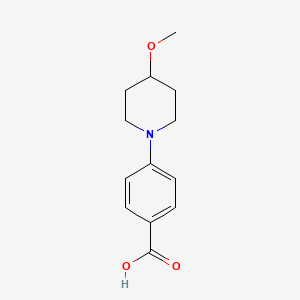

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)

